![molecular formula C10H10N2O2S B2399003 2-(1,3-Benzothiazol-2-ylamino)propanoic acid CAS No. 1397002-95-7](/img/structure/B2399003.png)
2-(1,3-Benzothiazol-2-ylamino)propanoic acid
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)propanoic acid is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 . The IUPAC name for this compound is (1H-1λ3-benzo[d]thiazol-2-yl)alanine .
Molecular Structure Analysis
The InChI code for 2-(1,3-Benzothiazol-2-ylamino)propanoic acid is 1S/C10H11N2O2S/c1-6(9(13)14)11-10-12-7-4-2-3-5-8(7)15-10/h2-6,15H,1H3,(H,11,12)(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-(1,3-Benzothiazol-2-ylamino)propanoic acid has a molecular weight of 222.26 . It is stored at a temperature of 28°C . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Antibacterial Studies
The compound and its metal complexes have shown broad-spectrum antibacterial activities against bacteria strains such as K. oxytoca, P. aeruginosa, E. coli, B. cereus, and S. aureus . The compounds exhibited an inhibitory zone of 8.0–25.0 mm .
Molecular Docking Studies
Molecular docking studies were conducted to examine the molecular interactions of the complexes with different enzymes of bacterial strains . The complexes showed good molecular interactions with all the receptors .
Anti-Tubercular Compounds
Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown better inhibition potency in new benzothiazole derivatives against M. tuberculosis .
Quantum Structure-Activity Relationship (QSAR) Modeling
QSAR methodology has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
Herbicidal Activity
By utilizing the structural diversity-oriented inactive group strategy, 3- (2-pyridyl)-benzothiazol-2-one was identified as a promising lead scaffold for herbicides .
Other Applications
The benzothiazole ring system is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 2-(1,3-Benzothiazol-2-ylamino)propanoic acid . The MSDS contains comprehensive safety information including handling precautions, personal protective equipment recommendations, and first aid measures.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(9(13)14)11-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKLRJLHKVCNAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylamino)propanoic acid |
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